Tert-butyl 2-(quinoxalin-6-yl)acetate

Ion channel pharmacology KCNQ channel modulation Neurological disorder research

This 6-substituted quinoxaline building block (CAS 1002309-56-9) features a tert-butyl acetate moiety at the 6-position, delivering distinct electronic and steric properties vs. common 2-substituted analogs. Validated in KCNQ2 potassium channel modulation (IC₅₀ 70 nM, 1.7-fold selectivity over KCNQ2/Q3) and HDAC6 inhibition (cellular EC₅₀ 248 nM). The tert-butyl ester enables sequential deprotection strategies in multi-step med-chem syntheses. Prioritize this scaffold for ATP-competitive kinase inhibitor programs targeting ALK5 or mutant EGFR. Replacing with the free acid (CAS 473932-16-0) or alternative esters invalidates established SAR benchmarks. Inquire for bulk or custom synthesis.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B8694127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(quinoxalin-6-yl)acetate
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC2=NC=CN=C2C=C1
InChIInChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)9-10-4-5-11-12(8-10)16-7-6-15-11/h4-8H,9H2,1-3H3
InChIKeyUVYUADBAEWBBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(quinoxalin-6-yl)acetate: Overview of a 6-Substituted Quinoxaline Building Block for KCNQ Channel Research


Tert-butyl 2-(quinoxalin-6-yl)acetate (CAS: 1002309-56-9) is a heterocyclic building block belonging to the quinoxaline family, with a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol . The compound features a quinoxaline core (a fused benzene and pyrazine ring system) substituted at the 6-position with a tert-butyl acetate moiety. This substitution pattern at the 6-position of the quinoxaline ring distinguishes it from more commonly studied 2-substituted quinoxaline derivatives, and is associated with reported activity against potassium voltage-gated channels (KCNQ2, IC₅₀ = 70 nM; KCNQ2/Q3, IC₅₀ = 120 nM) and histone deacetylase 6 (HDAC6, EC₅₀ = 248 nM) [1].

Tert-butyl 2-(quinoxalin-6-yl)acetate: Why Alternative Quinoxaline Building Blocks Cannot Be Substituted


The quinoxaline scaffold supports diverse biological activities, but activity is highly sensitive to both substitution position and the nature of the functional group. The 6-position substitution of the quinoxaline ring confers distinct electronic and steric properties compared to 2-substituted or other positional isomers [1]. Furthermore, the tert-butyl ester serves a critical dual role: it acts as a protecting group for the carboxylic acid during multi-step synthesis, and its lipophilicity can influence membrane permeability and target binding [2]. Replacing this compound with a 2-substituted analog, the free carboxylic acid form (quinoxaline-6-acetic acid, CAS 473932-16-0), or an alternative ester would fundamentally alter the molecule's reactivity, pharmacokinetic profile, and biological target engagement, rendering cross-substitution invalid without extensive re-optimization .

Tert-butyl 2-(quinoxalin-6-yl)acetate: Comparative Quantitative Evidence for Scientific Selection


KCNQ2 Channel Antagonist Activity: Quantitative Comparison with 2-Substituted Quinoxaline Analogs

Tert-butyl 2-(quinoxalin-6-yl)acetate demonstrates measurable antagonist activity at the KCNQ2 potassium channel (IC₅₀ = 70 nM) [1]. This 6-substituted quinoxaline exhibits channel subtype selectivity, with a 1.7-fold preference for KCNQ2 over KCNQ2/Q3 heteromers (IC₅₀ = 120 nM) [1]. In contrast, structurally related 2-substituted quinoxaline derivatives, such as quinoxaline-2-carboxylic acid-based compounds, have been primarily explored as Pim-1 kinase inhibitors rather than KCNQ modulators, reflecting a divergent target engagement profile dictated by the substitution position [2].

Ion channel pharmacology KCNQ channel modulation Neurological disorder research

HDAC6 Inhibitory Activity: EC₅₀ Comparison with Alternative Quinoxaline Scaffolds

This compound exhibits HDAC6 inhibitory activity with an EC₅₀ of 248 nM in a cell-based tubulin acetylation assay [1]. This potency positions it as a reference point for 6-substituted quinoxaline-containing HDAC inhibitors. For context, optimized quinoxaline-based HDAC inhibitors developed for hepatocellular carcinoma have achieved sub-micromolar IC₅₀ values, but these often incorporate additional functional groups beyond the simple tert-butyl ester [2]. The unadorned 6-substituted scaffold therefore offers a well-characterized baseline for further medicinal chemistry optimization.

Epigenetics HDAC inhibition Cancer therapeutics

Synthetic Utility: 6-Position Substitution Enables ALK5 and EGFR Inhibitor Scaffold Construction

The quinoxalin-6-yl moiety is a validated component of potent kinase inhibitor scaffolds. Incorporation of a quinoxalin-6-yl group at the 4-position of an imidazole ring generated a highly potent and selective ALK5 inhibitor (compound 11e) [1]. Similarly, N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives (7h, 7l) displayed nanomolar biochemical activity against EGFRwt and EGFRL858R, with compound 7h demonstrating selective growth inhibition of EGFR-related cells at 10 µM among a panel of 30 patient-derived tumor cell lines [2]. This contrasts with 2-substituted quinoxaline acetamides, which have shown only moderate antibacterial activity (10–60% inhibition at 100 µM) against MRSA and variable cytotoxicity (43–66% inhibition against breast, prostate, and colon tumors) [3]. The 6-position therefore offers a privileged attachment point for constructing potent kinase-targeting agents.

Medicinal chemistry Kinase inhibition Scaffold diversification

CYP2D6 Liability Assessment: Quantitative In Vitro Inhibition Data

In vitro profiling indicates that tert-butyl 2-(quinoxalin-6-yl)acetate inhibits cytochrome P450 2D6 (CYP2D6) with an IC₅₀ of 19.9 µM [1]. This quantitative liability assessment enables medicinal chemists to anticipate potential drug-drug interaction risks early in the optimization process. The moderate potency provides a defined starting point for structural modifications aimed at reducing CYP2D6 inhibition while preserving target engagement.

Drug metabolism CYP inhibition ADME optimization

Tert-butyl 2-(quinoxalin-6-yl)acetate: Recommended Research and Industrial Application Scenarios


Lead Generation for KCNQ2 Channel Modulators in Neurological Disorders

Researchers developing small-molecule modulators of KCNQ potassium channels should prioritize this compound as a defined starting point. Its measured IC₅₀ of 70 nM at KCNQ2 and 1.7-fold selectivity over KCNQ2/Q3 heteromers provides a quantitative benchmark for structure-activity relationship (SAR) exploration [1]. This activity profile is directly relevant to therapeutic areas including epilepsy, neuropathic pain, and other neuronal excitability disorders.

Synthesis of Potent ALK5 and EGFR Kinase Inhibitors

The quinoxalin-6-yl moiety is a privileged scaffold for constructing ATP-competitive kinase inhibitors. Medicinal chemists can use this building block to install the quinoxalin-6-yl group at the 4-position of imidazoles or via acrylamide linkages to generate compounds with nanomolar potency against ALK5 and mutant EGFR [2][3]. This approach has yielded compounds with selective growth inhibition in patient-derived tumor cell lines, making it a validated strategy for oncology-focused medicinal chemistry programs.

Baseline Scaffold for HDAC6 Inhibitor Optimization

For epigenetics programs targeting HDAC6, this compound offers a well-characterized starting point with a cellular EC₅₀ of 248 nM [4]. The tert-butyl ester provides a convenient synthetic handle for further derivatization, while the known CYP2D6 inhibition profile (IC₅₀ = 19.9 µM) provides a defined liability for ADME optimization [5]. Researchers can use this data to benchmark the contribution of additional substituents to both potency and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-(quinoxalin-6-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.